Superior Selectivity in Gaucher Disease Chaperoning: DMDP Derivative vs. DNJ Derivative
A DMDP-based iminosugar (compound 22) enhanced β-glucocerebrosidase (GCase) activity by 2.2-fold in a Gaucher N370S patient-derived cell line, with no impairment of cellular α-glucosidase activity [1]. In contrast, potent DNJ-based inhibitors (Ki = 71 nM) showed reasonable chaperoning activity (1.5- to 1.9-fold) but caused a concomitant decrease in cellular α-glucosidase activity, which limits their therapeutic potential [1]. This demonstrates a critical selectivity advantage for the DMDP scaffold over the DNJ scaffold in this disease context.
| Evidence Dimension | β-glucocerebrosidase (GCase) activity enhancement and off-target α-glucosidase activity |
|---|---|
| Target Compound Data | GCase activity enhanced 2.2-fold; no impairment of α-glucosidase activity |
| Comparator Or Baseline | DNJ-based iminosugar: GCase activity enhanced 1.5- to 1.9-fold; Ki = 71 nM for GCase inhibition; α-glucosidase activity decreased |
| Quantified Difference | 2.2-fold vs 1.5-1.9-fold enhancement; presence vs absence of α-glucosidase off-target impairment |
| Conditions | Gaucher N370S patient-derived fibroblast cell line |
Why This Matters
For researchers developing pharmacological chaperones for Gaucher disease, the DMDP scaffold offers a superior selectivity profile by enhancing target enzyme activity without suppressing related essential glycosidases, a key differentiator from DNJ-based candidates.
- [1] Cheng, W. C., et al. (2013). Rapid modifications of N-substitution in iminosugars: Development of new β-glucocerebrosidase inhibitors and pharmacological chaperones for Gaucher disease. Bioorganic & Medicinal Chemistry, 21(17), 5021-5028. View Source
